molecular formula C31H31N5O4 B2596692 benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 868213-84-7

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Número de catálogo: B2596692
Número CAS: 868213-84-7
Peso molecular: 537.62
Clave InChI: RGYCPTBCDRYYJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with a complex substitution pattern. Its structure features:

  • 1,3-Dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.
  • 2,6-Dioxo groups, contributing to hydrogen-bonding interactions.
  • A benzyl ester at position 7, which may act as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid in vivo.

Propiedades

Número CAS

868213-84-7

Fórmula molecular

C31H31N5O4

Peso molecular

537.62

Nombre IUPAC

benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3

Clave InChI

RGYCPTBCDRYYJV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, particularly its anticancer and anticonvulsant activities, as well as its mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

This structure includes a benzyl group attached to a purine derivative, which is known for its biological significance in nucleic acids.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activity. For instance, compounds similar to benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate have shown inhibitory effects on various cancer cell lines.

Compound Cell Line IC50 (µM) Activity
Benzyl Purine DerivativeMCF-7 (Breast Cancer)3.18 ± 0.11Strong Inhibition
Benzyl Purine DerivativeHeLa (Cervical Cancer)8.12 ± 0.43Moderate Inhibition

These findings suggest that the compound may interfere with cellular proliferation pathways critical for tumor growth.

Anticonvulsant Activity

The anticonvulsant properties of benzyl derivatives have also been highlighted in pharmacological studies. For example, certain N-benzyl derivatives have demonstrated superior anticonvulsant efficacy compared to traditional treatments like phenobarbital.

Compound Model ED50 (mg/kg) Comparison
N-benzyl 2-amino acetamidesMES Seizure Model13-21Better than Phenobarbital (22)

This suggests that modifications in the benzyl structure can enhance anticonvulsant effects, making it a candidate for further research in seizure management.

The biological activities of benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate are likely mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
  • Neurotransmitter Modulation : Anticonvulsant activities may be linked to modulation of neurotransmitter systems in the brain.

Case Studies

A study published in a peer-reviewed journal explored the differential expression of kinases in various cancers and the potential for purine derivatives as targeted therapies. The results demonstrated a significant correlation between kinase overexpression and poor survival rates in patients with breast and cervical cancers .

Another investigation focused on the anticonvulsant potential of structurally related compounds. The study confirmed that certain benzyl derivatives displayed enhanced efficacy in reducing seizure frequency compared to standard treatments .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key structural analogs and their differentiating features are outlined below:

Compound Substituents Molecular Weight Key Synthetic Methods Notable Properties
Target Compound : Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate 1,3-dimethyl; 2,6-dioxo; 8-(dibenzylamino)methyl; 7-benzyl ester ~537 g/mol* Likely involves alkylation/amination at position 8 and esterification (benzyl group) High lipophilicity; potential prodrug behavior due to ester functionality.
Methyl Ester Analog (Methyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate) 1,3-dimethyl; 2,6-dioxo; 8-(dibenzylamino)methyl; 7-methyl ester 461.52 g/mol Column chromatography (chloroform/acetone); esterification via methyl group Lower molecular weight; reduced steric hindrance compared to benzyl ester.
N-Benzyl-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4v) 1,3,7-trimethyl; 2,6-dioxo; 8-carboxamide (N-benzyl) 326.36 g/mol Minisci-type C-H amidation using (NH4)2S2O8 in DMSO/H2O Carboxamide group enables hydrogen bonding; trimethyl substitution enhances rigidity.
N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines 9-alkyl; 2-chloro; 6-amine (N-benzyl) Variable Heating benzylamine with 2,6-dichloropurines in 1-butanol Chlorine at position 2 enhances electrophilicity; amine at position 6 for reactivity.

*Estimated based on molecular formula (C31H31N5O4).

Structural and Functional Analysis

Substituent Effects

  • Ester vs. Carboxamide : The benzyl ester (target) is more hydrolytically labile than the methyl ester analog , which may influence bioavailability.
  • Chlorine vs. Oxygen : Chlorine in N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines enhances reactivity for nucleophilic substitution, unlike the stable dioxo groups in the target compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.